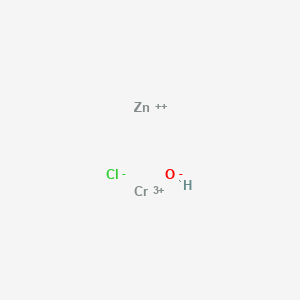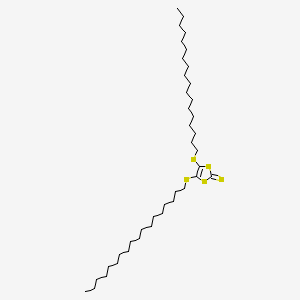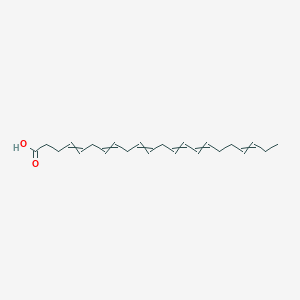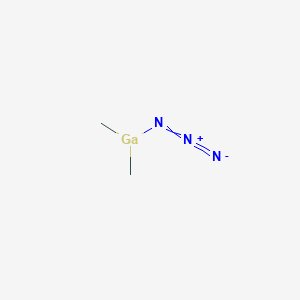
zinc;chromium(3+);chloride;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;chromium(3+);chloride;hydroxide is a complex compound that consists of zinc, chromium in the +3 oxidation state, chloride, and hydroxide ions. This compound is part of the family of layered double hydroxides, which are known for their unique structural and chemical properties. These compounds are often used in various industrial and scientific applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zinc;chromium(3+);chloride;hydroxide typically involves the reaction of zinc oxide with chromium(III) chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired layered double hydroxide structure. The general reaction can be represented as follows:
ZnO+CrCl3+H2O→Zn;Cr(3+);Cl;OH
The reaction mixture is usually stirred and heated to facilitate the formation of the layered structure. The resulting product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. Large-scale reactors are used to mix the reactants, and the reaction is monitored to ensure consistency and quality of the final product. The industrial process may also involve additional purification steps to remove any impurities and ensure the high purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;chromium(3+);chloride;hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium(III) ion can undergo redox reactions, where it is reduced to chromium(II) or oxidized to chromium(VI) under specific conditions.
Substitution Reactions: The chloride and hydroxide ions in the compound can be substituted by other anions, such as sulfate or nitrate, through ligand exchange reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize chromium(III) to chromium(VI).
Reducing Agents: Zinc metal or sodium borohydride can reduce chromium(III) to chromium(II).
Ligand Exchange: Sulfate or nitrate salts can be used to replace chloride or hydroxide ions in the compound.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromate or dichromate, are formed.
Reduction: Chromium(II) complexes are formed.
Substitution: New layered double hydroxides with different anions are formed.
Applications De Recherche Scientifique
Zinc;chromium(3+);chloride;hydroxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Environmental Remediation: The compound is used to remove pollutants from water and soil due to its high adsorption capacity.
Material Science: It is used in the synthesis of advanced materials, such as nanocomposites and hybrid materials.
Biomedical Applications: The compound is studied for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of zinc;chromium(3+);chloride;hydroxide involves its ability to interact with various molecular targets and pathways. The chromium(III) ion can coordinate with different ligands, leading to the formation of stable complexes. These complexes can participate in redox reactions, influencing cellular processes and biochemical pathways. The hydroxide ions can also interact with protons, affecting the pH and ionic balance in the environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc;aluminum;chloride;hydroxide: Similar layered double hydroxide with aluminum instead of chromium.
Zinc;iron(3+);chloride;hydroxide: Contains iron in the +3 oxidation state instead of chromium.
Magnesium;chromium(3+);chloride;hydroxide: Contains magnesium instead of zinc.
Uniqueness
Zinc;chromium(3+);chloride;hydroxide is unique due to the presence of chromium(III) ions, which impart specific redox properties and reactivity. The combination of zinc and chromium in the layered structure enhances its stability and makes it suitable for various applications, including catalysis and environmental remediation .
Propriétés
Numéro CAS |
174718-04-8 |
|---|---|
Formule moléculaire |
ClCrHOZn+3 |
Poids moléculaire |
169.8 g/mol |
Nom IUPAC |
zinc;chromium(3+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Cr.H2O.Zn/h1H;;1H2;/q;+3;;+2/p-2 |
Clé InChI |
CEAHXDCZJOITCT-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[Cl-].[Cr+3].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)



phosphanium nitrate](/img/structure/B14262546.png)

![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)


